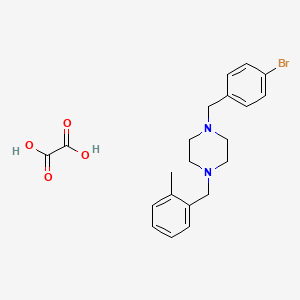![molecular formula C14H14N2O4S B4968970 N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B4968970.png)
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide, also known as NSPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NSPA is a sulfonamide derivative that has been synthesized using various methods.
Mecanismo De Acción
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. Inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions and an increase in the concentration of protons, which can lead to a decrease in pH. This compound has also been reported to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in pH. This compound has also been reported to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2. This compound has been shown to have antitumor effects in preclinical studies, and further research is needed to explore its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its yield can be optimized using various methods. This compound has been reported to have low toxicity, which makes it a suitable candidate for further preclinical studies. However, this compound has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its bioavailability. This compound also has a relatively short half-life, which can limit its therapeutic potential.
Direcciones Futuras
For N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide include exploring its mechanism of action, optimizing its synthesis method, and evaluating its efficacy in clinical trials.
Métodos De Síntesis
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide can be synthesized using various methods, including the reaction of 3-aminobenzenesulfonamide and 2-phenoxyacetyl chloride in the presence of triethylamine. Another method involves the reaction of 2-phenoxyacetic acid with thionyl chloride, followed by the addition of 3-aminobenzenesulfonamide. The yield of this compound using these methods ranges from 40% to 70%.
Aplicaciones Científicas De Investigación
N-[3-(aminosulfonyl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential therapeutic applications. It has been reported to have anti-inflammatory, antitumor, and anticonvulsant properties. This compound has also been studied for its potential as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential.
Propiedades
IUPAC Name |
2-phenoxy-N-(3-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c15-21(18,19)13-8-4-5-11(9-13)16-14(17)10-20-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZVMCJEEAJMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968895.png)
![12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4968903.png)
![N-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4968913.png)
![4-{5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4968921.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968925.png)
![ethyl 4-({[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4968930.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4968932.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4968940.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4968948.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4968951.png)
![N'-[(2-biphenylyloxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B4968972.png)
![7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B4968974.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)